molecular formula C6H11ClO4S2 B13250246 (1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride

(1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride

Cat. No.: B13250246
M. Wt: 246.7 g/mol
InChI Key: LFTCZNOUPDKMPC-UHFFFAOYSA-N
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Description

(1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride is a chemical compound with the molecular formula C6H11ClO4S2. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a sulfonyl chloride group attached to a thian ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride typically involves the reaction of thian-2-ylmethanesulfonyl chloride with an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher quantities of the compound. The use of automated systems ensures consistent quality and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfonic acids.

    Reduction: The compound can be reduced to form thian-2-ylmethanesulfonyl derivatives.

    Substitution: It can participate in substitution reactions where the sulfonyl chloride group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium hypochlorite.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Thian-2-ylmethanesulfonyl derivatives.

    Substitution: Sulfonamide, sulfonate esters, and thiol derivatives.

Scientific Research Applications

(1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride has a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules for studying protein functions and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also act as an oxidizing agent, facilitating the oxidation of other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

    Methanesulfonyl chloride: Similar in structure but lacks the thian ring.

    Benzenesulfonyl chloride: Contains a benzene ring instead of a thian ring.

    Tosyl chloride: Features a toluene ring and is commonly used in organic synthesis.

Uniqueness: (1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride is unique due to the presence of the thian ring, which imparts distinct chemical properties. This structural feature allows for specific reactivity patterns and applications that are not observed with other sulfonyl chlorides.

Properties

Molecular Formula

C6H11ClO4S2

Molecular Weight

246.7 g/mol

IUPAC Name

(1,1-dioxothian-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H11ClO4S2/c7-13(10,11)5-6-3-1-2-4-12(6,8)9/h6H,1-5H2

InChI Key

LFTCZNOUPDKMPC-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)C(C1)CS(=O)(=O)Cl

Origin of Product

United States

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